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molecular formula C10H9NS B3056985 3-Amino-5-phenylthiophene CAS No. 75782-81-9

3-Amino-5-phenylthiophene

Cat. No. B3056985
M. Wt: 175.25 g/mol
InChI Key: GQNDKVSFMBAOLF-UHFFFAOYSA-N
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Patent
US07276519B2

Procedure details

A mixture of methyl 3-amino-5-phenylthiophene-2-carboxylate (2.50 g, 10.7 mmol), 3.5 mL of N-methylpiperazine and 12 mL of N-methylpyrrolidinone is heated at 160° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into 100 mL of water. The solids are collected by filtration washing with 50 mL of water. Ethyl acetate and hexane are added and the filtrate is decanted off from the gummy black residue. The filtrate is concentrated to provide 850 mg of 5-phenyl-3-thienylamine as a yellow solid, mp 76–78° C.; 1H NMR (DMSO-d6) δ 4.87 (s, 2H), 5.98 (d, J=1.5 Hz, 1H), 6.95 (d, J=1.5 Hz, 1H), 7.28 (m, 1H), 7.37 (t, J=7 Hz, 2H), 7.53 (d, J=7 Hz, 2H); MS 176.2 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:4][C:3]=1C(OC)=O.CN1CCNCC1.CN1CCCC1=O>O>[C:7]1([C:5]2[S:4][CH:3]=[C:2]([NH2:1])[CH:6]=2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(SC(=C1)C1=CC=CC=C1)C(=O)OC
Name
Quantity
3.5 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
12 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids are collected by filtration
WASH
Type
WASH
Details
washing with 50 mL of water
ADDITION
Type
ADDITION
Details
Ethyl acetate and hexane are added
CUSTOM
Type
CUSTOM
Details
the filtrate is decanted off from the gummy black residue
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=CS1)N
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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